molecular formula C11H13Cl2N B6185189 rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis CAS No. 2624108-56-9

rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis

Cat. No. B6185189
CAS RN: 2624108-56-9
M. Wt: 230.1
InChI Key:
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Description

Rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis, commonly referred to as rac-DPCPX, is a potent agonist of the adenosine A1 receptor (A1AR). This compound has been used extensively in scientific research to study the effects of A1AR stimulation.

Scientific Research Applications

Rac-DPCPX has been used extensively in scientific research to study the effects of rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis stimulation. It has been used to study the roles of rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, ciss in various physiological processes, such as the regulation of blood pressure, heart rate, and sleep. It has also been used to study the effects of rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis stimulation on cognitive and memory processes, as well as the effects of rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis on the central nervous system.

Mechanism of Action

Rac-DPCPX works by binding to the rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis and stimulating the receptor. This causes a cascade of biochemical and physiological effects, including the release of neurotransmitters, such as acetylcholine and norepinephrine. The release of these neurotransmitters causes various physiological effects, such as increased heart rate and blood pressure.
Biochemical and Physiological Effects
The stimulation of the rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis by rac-DPCPX has been shown to have various biochemical and physiological effects. These effects include increased heart rate, increased blood pressure, increased alertness, improved cognitive performance, and improved memory. In addition, rac-DPCPX has been shown to have anti-anxiety and anti-depressant effects.

Advantages and Limitations for Lab Experiments

The use of rac-DPCPX in laboratory experiments has several advantages. It is a highly potent agonist of the rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis, so it can produce strong and consistent effects. In addition, it is relatively easy to synthesize and is relatively safe to use in lab experiments. The main limitation of rac-DPCPX is that it is not approved for human use, so it cannot be used in clinical trials.

Future Directions

There are several potential future directions for research on rac-DPCPX. One potential direction is to further study the effects of rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis stimulation on cognitive and memory processes. Another potential direction is to study the effects of rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis stimulation on the central nervous system. Additionally, further research could be done to explore the potential therapeutic uses of rac-DPCPX, such as in the treatment of anxiety and depression. Finally, further research could be done to study the effects of rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis stimulation on other physiological processes, such as the regulation of blood pressure and heart rate.

Synthesis Methods

Rac-DPCPX is synthesized from the reaction of 2-(3,4-dichlorophenyl)cyclopentan-1-amine and 1-methyl-2-pyrrolidinone. The reaction is conducted in the presence of a catalyst, such as zinc chloride, at a temperature of 80-90°C. The product is then purified by column chromatography and recrystallized from methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis involves the synthesis of the starting material, 3,4-dichlorophenylcyclopentene, followed by amination to form the desired product.", "Starting Materials": [ "3,4-dichlorobenzene", "cyclopentadiene", "sodium hydroxide", "sodium sulfate", "ammonium chloride", "sodium borohydride", "acetic acid", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "1. 3,4-dichlorobenzene is reacted with cyclopentadiene in the presence of sodium hydroxide to form 3,4-dichlorophenylcyclopentene.", "2. The crude product is purified by distillation and recrystallization.", "3. 3,4-dichlorophenylcyclopentene is then reacted with sodium borohydride in the presence of acetic acid to form the corresponding alcohol.", "4. The alcohol is then reacted with hydrochloric acid to form the corresponding chloride.", "5. The chloride is then reacted with ammonium chloride and sodium sulfate in ethanol to form the corresponding amine.", "6. The amine is purified by recrystallization from diethyl ether and water to obtain rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis." ] }

CAS RN

2624108-56-9

Product Name

rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis

Molecular Formula

C11H13Cl2N

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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